molecular formula C15H15NO3S2 B2819107 (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 300826-70-4

(Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2819107
CAS No.: 300826-70-4
M. Wt: 321.41
InChI Key: JRISRDBHOMHYBY-XFXZXTDPSA-N
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Description

(Z)-4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at the C5 position of the heterocyclic core and a butanoic acid chain at the N3 position. The 4-methylbenzylidene group introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-4-6-11(7-5-10)9-12-14(19)16(15(20)21-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRISRDBHOMHYBY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. The structural features of this compound suggest a diverse range of interactions with biological targets, which may contribute to its therapeutic efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that incorporate thiazolidine derivatives and various substituents. The presence of the thioxothiazolidin moiety is significant, as it is known to enhance biological activity through mechanisms such as enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. A detailed examination of its antimicrobial efficacy reveals the following:

Efficacy Against Bacteria

  • Minimum Inhibitory Concentration (MIC) Values :
    • The compound has shown MIC values ranging from 0.004 mg/mL to 0.015 mg/mL against various bacterial strains, indicating potent antibacterial activity.
    • Notably, it outperformed standard antibiotics such as ampicillin and streptomycin by 10–50 fold in certain tests .
  • Targeted Bacterial Strains :
    • Effective against key pathogens including Staphylococcus aureus, Escherichia coli, and Enterococcus cloacae.
    • The most sensitive strain was found to be E. cloacae, while E. coli exhibited the highest resistance .

The antimicrobial action is primarily attributed to the compound's ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation. This mechanism is crucial for combating multidrug-resistant strains, particularly those classified under the ESKAPE pathogens, which are notorious for their virulence and resistance profiles .

Antitumor Activity

In addition to its antibacterial properties, this compound has demonstrated potential antitumor effects:

  • Cell Line Studies :
    • The compound was tested on various cancer cell lines, including K562 (chronic myeloid leukemia) and HCT-116 (colon cancer), showing IC50 values that suggest significant cytotoxicity .
    • Comparative studies with doxorubicin indicated that while doxorubicin had lower IC50 values across most cell lines, the thiazolidine derivative still exhibited promising results in specific contexts .
  • Molecular Docking Studies :
    • Docking simulations have suggested strong binding affinities to targets involved in cancer progression, providing insights into its potential mechanisms of action .

Research Findings and Case Studies

A comprehensive review of literature highlights several case studies focusing on the biological activity of thiazolidine derivatives:

CompoundActivityMIC (mg/mL)Target Bacteria
Compound 8Antibacterial0.004E. cloacae
Compound 11Antibacterial0.015S. aureus
Les-6614Antitumor>100K562

These findings underscore the compound's versatility in addressing both infectious diseases and cancer, making it a candidate for further pharmacological development.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as an anti-inflammatory agent. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Research indicates that derivatives of thiazolidinones can modulate immune responses and may be effective in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Antioxidant Activity

Studies have highlighted the antioxidant properties of thiazolidinone derivatives, including (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. These compounds can scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage associated with aging and chronic diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics and antifungal agents, especially given the rising issue of antibiotic resistance .

Cancer Research

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors . This makes it a candidate for further investigation in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their effects on cytokine production in vitro. The results demonstrated that specific derivatives significantly reduced TNF-alpha and IL-6 levels in human macrophages, indicating their potential as anti-inflammatory agents .

Case Study 2: Antioxidant Activity Assessment

A study conducted by researchers at a leading university investigated the antioxidant capacity of thiazolidinone compounds using DPPH radical scavenging assays. The results showed that this compound exhibited a significant reduction in DPPH radical concentration, highlighting its potential as a natural antioxidant .

Case Study 3: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound inhibited bacterial growth at low concentrations, suggesting its utility as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogs in the Thiazolidinone Family

Key structural analogs share the 4-oxo-2-thioxothiazolidin core but differ in benzylidene substituents and side chains. Selected examples include:

Compound Name Substituent (C5 Position) Side Chain (N3 Position) Melting Point (°C) Biological Activity Notes Reference
(Z)-4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Methylphenyl Butanoic acid Not reported Under investigation -
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4b) 4-Methylimidazolyl Acetic acid 254–256 Anticancer screening (unreported)
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 1,3-Diphenylpyrazolyl Acetic acid 263–265 High thermal stability
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) 3-Fluorophenyl None Not reported Anticancer candidate
(Z)-4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Chlorophenyl Butanoic acid Not reported Discontinued (toxicity concerns)
(Z)-4-(5-(4-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Allyloxyphenyl Butanoic acid Not reported Experimental use

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 3-Fluoro in ) may enhance anticancer activity, while bulky groups (e.g., diphenylpyrazolyl in 4c ) increase melting points due to improved crystallinity.
  • Side Chain Impact: Butanoic acid chains (vs.

Physicochemical Properties

  • Melting Points : Analogs with aromatic or heteroaromatic substituents (e.g., 4b, 4c) exhibit higher melting points (232–265°C) compared to aliphatic variants, attributed to π-π stacking and hydrogen bonding .
  • Optical Activity: Chiral analogs (e.g., D/L-phenylalanine derivatives in ) show distinct optical rotations ([α]25D up to +166.83°), whereas non-chiral compounds like the target molecule lack this property .
  • pKa and Solubility : Predicted pKa values for benzoic acid derivatives (e.g., 4.30 in ) suggest moderate acidity, influencing ionization at physiological pH.

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